molecular formula C14H20N2O B5778359 2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide

2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B5778359
M. Wt: 232.32 g/mol
InChI Key: KQJWUIZYUJXQAG-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide is an organic compound that belongs to the class of amides It features a cyclohexyl group attached to an acetamide moiety, which is further connected to a 6-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide typically involves the reaction of 6-methylpyridin-2-amine with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or pyridines.

Scientific Research Applications

2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide

Uniqueness

2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group provides steric bulk, influencing its reactivity and interactions with biological targets. The presence of the 6-methylpyridin-2-yl group also contributes to its unique electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-6-5-9-13(15-11)16-14(17)10-12-7-3-2-4-8-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJWUIZYUJXQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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